![molecular formula C13H14N2OS2 B5720672 N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5720672.png)
N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thiourea, also known as Furfurylthiourea, is a chemical compound that has been extensively studied for its biological and pharmacological properties. Furfurylthiourea is a thiourea derivative that has been synthesized and studied for its potential applications in various fields of scientific research.
Mechanism of Action
N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thioureaurea is a potent inhibitor of the enzyme thioredoxin reductase. Thioredoxin reductase is an essential enzyme that plays a critical role in the regulation of cellular redox homeostasis. The inhibition of thioredoxin reductase by N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thioureaurea leads to the accumulation of reactive oxygen species, which can cause oxidative stress and cell death.
Biochemical and Physiological Effects
N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thioureaurea has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and reduce inflammation. N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thioureaurea has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thioureaurea has several advantages as a tool in scientific research. It is a potent inhibitor of thioredoxin reductase, which makes it a valuable tool for the study of redox homeostasis. N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thioureaurea is also relatively easy to synthesize, which makes it readily available for use in experiments.
However, N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thioureaurea also has some limitations. It is a reactive compound that can interact with other molecules in the cell, which can complicate the interpretation of experimental results. N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thioureaurea is also toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thioureaurea. One area of research is the development of N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thioureaurea analogs that have improved pharmacological properties. Another area of research is the study of the role of thioredoxin reductase in various biological processes. N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thioureaurea may also have potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases.
Conclusion
N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thioureaurea is a thiourea derivative that has been extensively studied for its biological and pharmacological properties. It is a potent inhibitor of thioredoxin reductase and has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thioureaurea has several advantages as a tool in scientific research, but also has some limitations. There are several potential future directions for the study of N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thioureaurea, including the development of analogs with improved pharmacological properties and the study of its potential applications in the treatment of various diseases.
Synthesis Methods
N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thioureaurea can be synthesized by reacting 2-(methylthio)aniline with furfuryl isothiocyanate in the presence of a base. The reaction yields N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thioureaurea as a white crystalline solid. The synthesis of N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thioureaurea has been optimized to achieve high yields and purity.
Scientific Research Applications
N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thioureaurea has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thioureaurea has been used as a tool in the study of the mechanisms of action of various biological processes.
properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-methylsulfanylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-18-12-7-3-2-6-11(12)15-13(17)14-9-10-5-4-8-16-10/h2-8H,9H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUFYNUFUDWMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

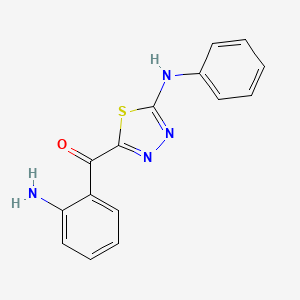
![N-[4-(acetylamino)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5720605.png)

![N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)
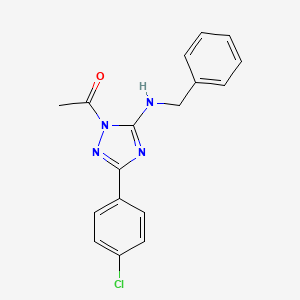
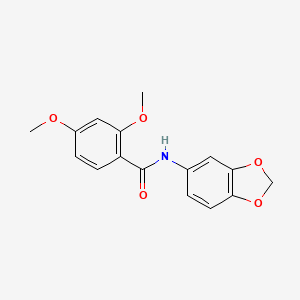
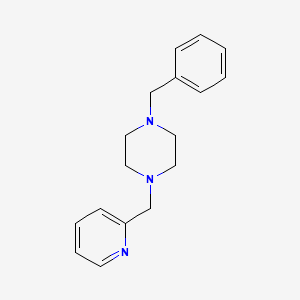


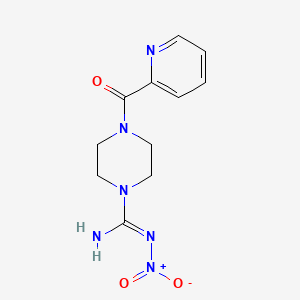

![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5720670.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-methoxyacetamide](/img/structure/B5720680.png)